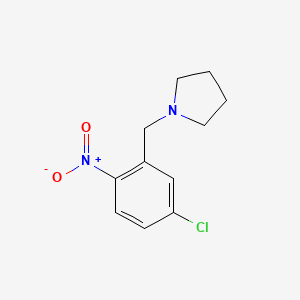
N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide, also known as CPP-115, is a novel GABA aminotransferase inhibitor that has been extensively studied for its potential therapeutic applications. GABA aminotransferase is an enzyme that is responsible for the degradation of gamma-aminobutyric acid (GABA), a neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. Inhibition of GABA aminotransferase leads to an increase in GABA levels, which can have a range of effects on the central nervous system.
Mécanisme D'action
N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the degradation of GABA in the brain. This leads to an increase in GABA levels, which can have a range of effects on the central nervous system. GABA is an inhibitory neurotransmitter that is involved in regulating neuronal activity, and an increase in GABA levels can lead to a decrease in neuronal excitability and an overall reduction in brain activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide are largely mediated by its effects on GABA levels in the brain. Increased GABA levels can lead to a range of effects, including reduced neuronal excitability, decreased anxiety, and reduced pain sensitivity. N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide has also been shown to have anticonvulsant effects, which may be due to its ability to increase GABA levels in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide is its specificity for GABA aminotransferase, which allows for targeted modulation of GABA levels in the brain. This can be useful in studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide is its relatively short half-life, which can make it difficult to maintain stable levels of the compound in the brain over extended periods of time.
Orientations Futures
There are several potential future directions for research on N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide. One area of interest is its potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is its potential as a treatment for epilepsy, as it has been shown to have anticonvulsant effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide, and to determine its potential as a therapeutic agent for a range of neurological and psychiatric disorders.
Méthodes De Synthèse
N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide is synthesized using a multi-step process that involves the reaction of 2,3-dimethylphenol with cyclooctylamine to form the corresponding amide intermediate. This intermediate is then treated with acetic anhydride and triethylamine to yield N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide. The synthesis of N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide has been optimized to produce a high yield of the compound with a high degree of purity.
Applications De Recherche Scientifique
N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models, and has been investigated as a potential treatment for epilepsy, anxiety disorders, and neuropathic pain. N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide has also been studied as a potential treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models of cocaine and alcohol addiction.
Propriétés
IUPAC Name |
N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-14-9-8-12-17(15(14)2)21-13-18(20)19-16-10-6-4-3-5-7-11-16/h8-9,12,16H,3-7,10-11,13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRRFLBGMKYAAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2CCCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,2-trifluoro-N-{[(2-methoxyphenyl)amino]carbonyl}acetamide](/img/structure/B5881561.png)

![N-(4-{[bis(cyanomethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5881573.png)

![4'-[(4-methoxybenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5881587.png)


![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5881607.png)

![N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5881643.png)

